

Toluene diisocyanate production process and chemical intermediates.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TOLUENE DIISOCYANATE

Cat. No.: B8518738

[Get Quote](#)

An In-depth Technical Guide to the Production of **Toluene Diisocyanate** (TDI)

Introduction

Toluene diisocyanate (TDI) is a vital aromatic diisocyanate and a key component in the production of polyurethanes.[1] Primarily used in the manufacturing of flexible foams for furniture, bedding, and automotive seating, TDI also finds applications in coatings, sealants, adhesives, and elastomers.[2] The global production of TDI is a large-scale industrial process, with approximately 1.4 billion kilograms produced in the year 2000.[1] Commercial TDI is typically available as a mixture of its 2,4 and 2,6 isomers, most commonly in 80:20 and 65:35 ratios.[1][3]

This technical guide provides a detailed overview of the core manufacturing process for **Toluene Diisocyanate**, its principal chemical intermediates, and the associated reaction conditions. The content is tailored for researchers, scientists, and professionals in drug development and related chemical fields, offering in-depth procedural insights and quantitative data.

Core Production Process

The industrial synthesis of TDI is a continuous, multi-step process that begins with toluene.[2] [3] The process can be broken down into three primary stages:

- Nitration: Toluene is nitrated to produce dinitrotoluene (DNT).

- Hydrogenation: DNT is then reduced to toluenediamine (TDA).
- Phosgenation: Finally, TDA is treated with phosgene to yield the final product, TDI.^[1]

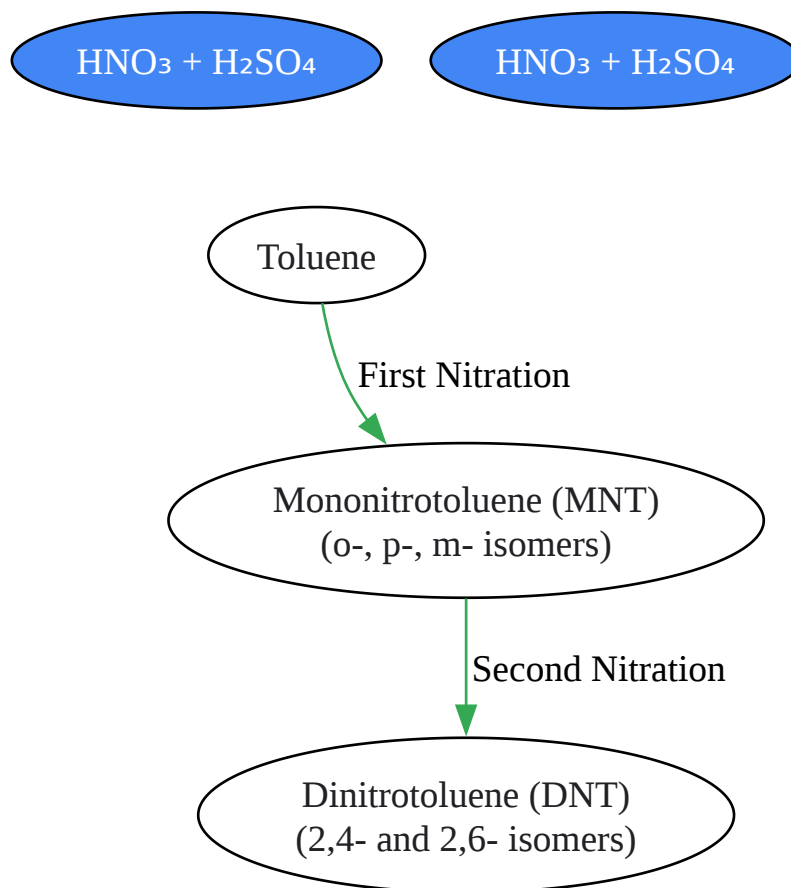
Each of these stages involves specific chemical intermediates and requires carefully controlled conditions to ensure high yield and purity of the desired isomers.

Stage I: Nitration of Toluene to Dinitrotoluene (DNT)

The first stage in TDI production is the electrophilic aromatic substitution of toluene using a nitrating agent. The methyl group on the toluene ring is an activating group, making it approximately 25 times more reactive than benzene.^[4] This increased reactivity allows for milder nitration conditions.^[3]

Chemical Intermediates and Reactions

The nitration occurs in two steps. First, toluene is mono-nitrated to a mixture of o-, p-, and m-nitrotoluene. Due to the ortho-, para-directing effect of the methyl group, the ortho and para isomers are the major products.^[4]^[5] This mixture is then subjected to a second nitration to yield dinitrotoluene (DNT).^[3] The primary isomers formed are 2,4-dinitrotoluene and 2,6-dinitrotoluene.^[3]^[6]



[Click to download full resolution via product page](#)

Quantitative Data: Nitration

Parameter	Value / Condition	Reference
First Nitration (Mononitrotoluene)		
Nitrating Acid Composition	25-30% HNO ₃ , 55-58% H ₂ SO ₄	[7]
Reaction Temperature	35-45°C	[7]
Isomer Distribution (MNT)	~63% ortho, 33-34% para, 4% meta	[3][7]
Second Nitration (Dinitrotoluene)		
Nitrating Acid Composition	60% HNO ₃ , 30% H ₂ SO ₄	[7]
Reaction Temperature	60-65°C	[7]
Isomer Distribution (DNT)	~80% 2,4-DNT, ~20% 2,6-DNT	[3][6]

Experimental Protocol: Two-Step Nitration of Toluene

This protocol outlines a laboratory-scale procedure for the nitration of toluene to dinitrotoluene.

Materials:

- Toluene
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)
- Ice-water bath
- Separatory funnel
- Diethyl ether
- 10% Sodium Bicarbonate (NaHCO₃) solution

- Anhydrous sodium sulfate

Procedure:[4][8]

- Preparation of Nitrating Acid: In a flask placed in an ice-water bath, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid while stirring. Maintain a low temperature throughout the addition.
- First Nitration (Mononitration):
 - Cool the toluene in a separate reaction flask to below 10°C using an ice-salt bath.
 - Slowly add the prepared nitrating acid dropwise to the cooled toluene over a period of 1.5 to 2 hours. The reaction is highly exothermic; the internal temperature must be maintained below 5°C to prevent over-nitration and side reactions.[8]
 - After the addition is complete, allow the mixture to slowly warm to room temperature while stirring continues for an additional period.
- Work-up (for analysis of MNT):
 - Transfer the reaction mixture to a separatory funnel containing cold water.
 - Extract the organic layer with diethyl ether.
 - Wash the organic layer sequentially with water, 10% sodium bicarbonate solution (venting frequently to release CO₂), and finally with water.[4]
 - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to isolate the mononitrotoluene mixture.
- Second Nitration (Dinitration):
 - The mixture of mononitrotoluenes is subjected to a second nitration using a stronger nitrating acid and higher temperatures (e.g., 60-65°C) to produce dinitrotoluene.[7]
 - The work-up procedure is similar, involving washing with water and alkaline solutions to remove residual acids.[7]

- Purification: The resulting crude DNT is purified by distillation or crystallization.[\[3\]](#)

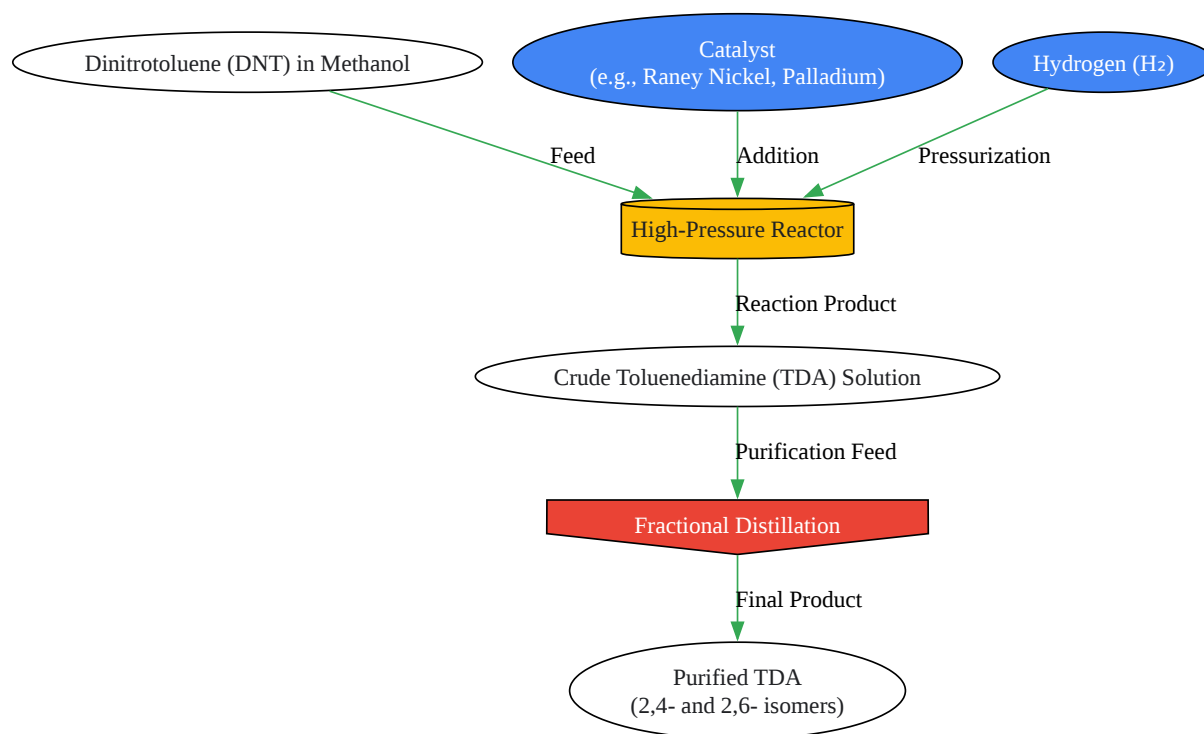
Stage II: Hydrogenation of Dinitrotoluene (DNT) to Toluenediamine (TDA)

The second stage involves the catalytic reduction of the nitro groups on the DNT molecule to amine groups, forming toluenediamine (TDA). This is a standard process in aromatic synthesis.

[\[3\]](#)

Chemical Intermediates and Reactions

The mixture of 2,4-DNT and 2,6-DNT is hydrogenated to the corresponding 2,4-TDA and 2,6-TDA isomers. This reaction is typically carried out in the liquid phase using a catalyst.



[Click to download full resolution via product page](#)

Quantitative Data: Hydrogenation

Parameter	Value / Condition	Reference
Catalyst	Raney Nickel or Palladium-based catalysts	[3] [7]
Solvent	Methanol	[3] [7]
Temperature	~100°C	[3] [7]
Pressure	>50 bar (5 MPa)	[3] [7]
Selectivity to TDA	98-99%	[3]

Experimental Protocol: Catalytic Hydrogenation of DNT

This protocol describes a generalized industrial procedure for the reduction of DNT.

Materials:

- Dinitrotoluene (80:20 mixture of 2,4- and 2,6-isomers)
- Methanol
- Raney Nickel or Palladium catalyst
- Hydrogen gas
- High-pressure autoclave reactor

Procedure:[\[3\]](#)[\[7\]](#)

- Reactor Charging: Dissolve the DNT mixture in methanol and charge the solution into a high-pressure autoclave.
- Catalyst Addition: Add the hydrogenation catalyst (e.g., 2% by mass of Raney Nickel) to the reactor.[\[7\]](#)
- Hydrogenation Reaction:
 - Seal the reactor and purge with an inert gas, followed by hydrogen.

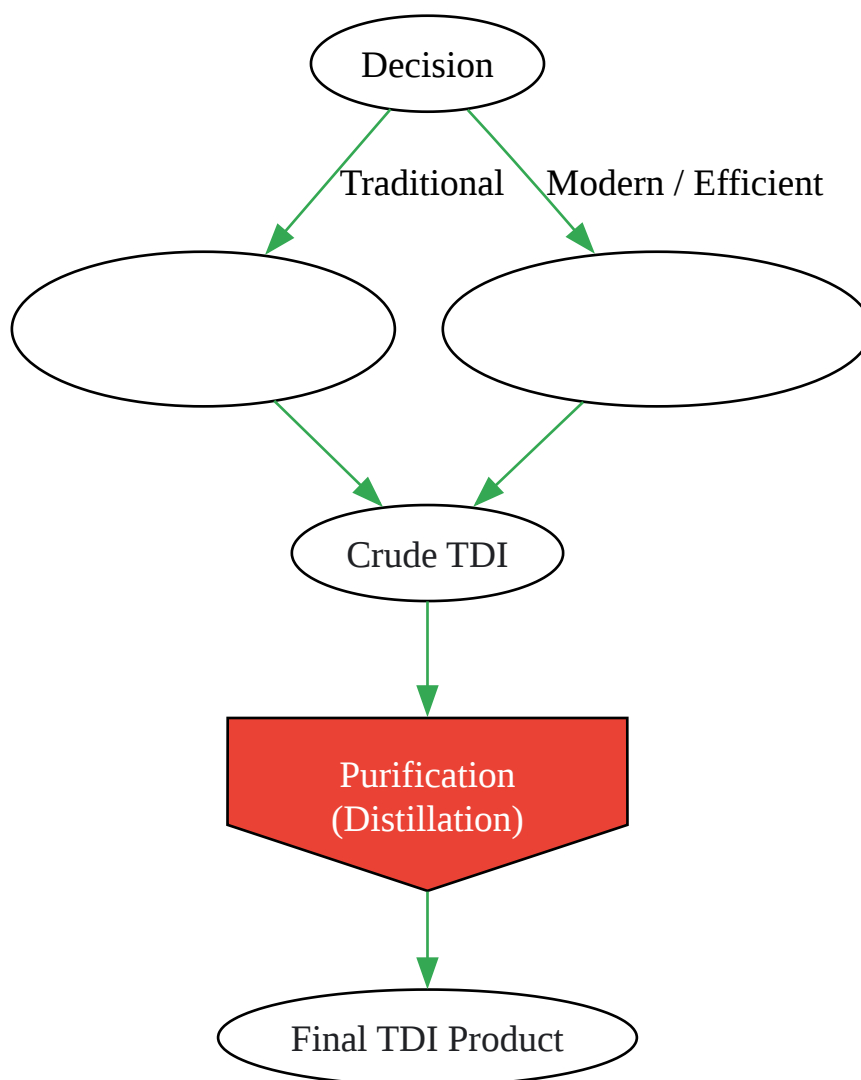
- Pressurize the reactor with hydrogen to the target pressure (e.g., 15-20 MPa).[7]
- Heat the mixture to the reaction temperature (e.g., 100°C) with vigorous agitation to ensure good mixing of reactants and catalyst.[3][7]
- Maintain these conditions until hydrogen uptake ceases, indicating the completion of the reaction. The reduction of DNT is quantitative.[3]
- Product Recovery and Purification:
 - Cool the reactor and vent the excess hydrogen.
 - Filter the reaction mixture to remove the catalyst.
 - The resulting solution of TDA in methanol is then subjected to fractional distillation to remove the solvent and purify the TDA isomer mixture.[3]

Stage III: Phosgenation of Toluenediamine (TDA) to Toluene Diisocyanate (TDI)

The final and most critical stage is the reaction of the TDA mixture with phosgene (COCl_2) to form TDI. This step is hazardous due to the extreme toxicity of phosgene and requires stringent safety measures.[2][9] The reaction can be carried out in either the liquid or gas phase.[10]

Chemical Intermediates and Reactions

The reaction proceeds through the formation of intermediate carbamoyl chlorides, which then eliminate hydrogen chloride (HCl) at higher temperatures to form the diisocyanate groups.[3] HCl is a major byproduct of this reaction.[1]



[Click to download full resolution via product page](#)

Quantitative Data: Phosgenation

Parameter	Liquid-Phase Phosgenation	Gas-Phase Phosgenation	Reference
Solvent	o-dichlorobenzene, chlorobenzene	Inert gas or solvent vapors	[3][9][11]
Step 1: Cold Phosgenation			
Temperature	0-50°C	N/A	[3][12]
Intermediates	Carbamyl chlorides, Amine hydrochlorides	Gaseous intermediates	[3]
Step 2: Hot Phosgenation			
Temperature	170-185°C	300-400°C	[3][9]
Residence Time	~50 minutes	~20 seconds	[13]
Selectivity to TDI (from TDA)	~97%	Higher yields, >97%	[3][10]
Overall Yield (from Toluene)	~81% (Mitsubishi Process)	Higher than liquid-phase	[3][10]

Experimental Protocol: Liquid-Phase Phosgenation

This protocol describes a two-step liquid-phase phosgenation process.

Materials:

- Toluenediamine (TDA)
- Phosgene (COCl_2)
- Inert solvent (e.g., o-dichlorobenzene)
- Dry Hydrogen Chloride (HCl) gas (for salting method)
- Nitrogen gas

Procedure:[3][7][12]

- **Solution Preparation:** Dissolve the TDA isomer mixture in an inert solvent like o-dichlorobenzene.
- **Optional Salting Step:** To improve yield, the TDA solution can be converted into a slurry of diamine hydrochloride by injecting dry HCl gas before phosgenation. This method can increase the yield to 97%.[7]
- **Cold Phosgenation (Step 1):**
 - The TDA solution (or hydrochloride slurry) is fed into a first-stage reactor.
 - React the TDA with excess phosgene at a low temperature, typically between 0°C and 50°C.[12]
 - This initial reaction forms a mixture of carbamoyl chlorides and amine hydrochlorides.[3]
- **Hot Phosgenation (Step 2):**
 - The mixture from the first stage is continuously fed into a second-stage reactor or "hot phosgenation tower."
 - The temperature is raised to 170-185°C, and the mixture is reacted further with phosgene.[3]
 - At this temperature, the intermediate carbamoyl chlorides decompose, eliminating HCl and forming the final **toluene diisocyanate** (TDI).
- **Product Recovery and Purification:**
 - The reaction mixture, containing TDI, solvent, and dissolved HCl, is processed to separate the components.
 - Excess phosgene and HCl are stripped from the solution, often with an inert gas stream, and can be recycled.[3]

- The crude TDI is then purified by fractional distillation to separate it from the high-boiling solvent and any byproducts.[11]

Gas-Phase Phosgenation: Modern TDI plants increasingly favor gas-phase phosgenation. This process involves reacting gaseous TDA and phosgene at high temperatures (300-400°C).[9] It offers significant advantages, including an 80% reduction in solvent use, a 60% reduction in energy consumption, and a drastically shorter reaction time.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Toluene diisocyanate - Wikipedia [en.wikipedia.org]
- 2. How Toluene Diisocyanate (TDI) is made: A Quick Dive into Process & Sustainability [chemanalyst.com]
- 3. Production of Toluene diisocyanate (TDI) - Chempedia - LookChem [lookchem.com]
- 4. cerritos.edu [cerritos.edu]
- 5. uwosh.edu [uwosh.edu]
- 6. globalldataaccess.org [globalldataaccess.org]
- 7. How is TDI synthesized?-Sabtech [sabtechmachine.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.ihs.com [cdn.ihs.com]
- 11. globalldataaccess.org [globalldataaccess.org]
- 12. globalldataaccess.org [globalldataaccess.org]
- 13. repository.fit.edu [repository.fit.edu]
- To cite this document: BenchChem. [Toluene diisocyanate production process and chemical intermediates.]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8518738#toluene-diisocyanate-production-process-and-chemical-intermediates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com